molecular formula C10H13F2N B13252618 4-(3,4-Difluorophenyl)butan-2-amine

4-(3,4-Difluorophenyl)butan-2-amine

Cat. No.: B13252618
M. Wt: 185.21 g/mol
InChI Key: TVJUZDQYBVCQIX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)butan-2-amine is an organic compound with the molecular formula C10H14F2N It is a derivative of phenylbutanamine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)butan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,4-difluorophenylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Alkylation: The resulting amine is then alkylated with 1-bromo-2-butanone under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylbutanamines.

Scientific Research Applications

4-(3,4-Difluorophenyl)butan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)butan-2-amine: Similar structure but with chlorine atoms instead of fluorine.

    4-(3,4-Dimethylphenyl)butan-2-amine: Similar structure but with methyl groups instead of fluorine.

    4-(3,4-Dimethoxyphenyl)butan-2-amine: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

4-(3,4-Difluorophenyl)butan-2-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

4-(3,4-difluorophenyl)butan-2-amine

InChI

InChI=1S/C10H13F2N/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7H,2-3,13H2,1H3

InChI Key

TVJUZDQYBVCQIX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=C(C=C1)F)F)N

Origin of Product

United States

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